Tris-NTA

Description

Evolution of Nitrilotriacetic Acid (NTA) Derivatives for Enhanced Binding Specificity

Nitrilotriacetic acid (NTA) has long been a standard ligand for chelating divalent metal ions, such as nickel (II), to create affinity matrices for purifying proteins tagged with polyhistidine sequences. nih.govbio-rad.comtransgenbiotech.com The interaction between a His-tag and a single Ni-NTA complex is based on the coordination of histidine residues to the immobilized nickel ions. bio-rad.combio-rad.comresearchgate.net While widely used, this monovalent interaction typically exhibits moderate affinity, often in the micromolar range (around 10 µM). nih.govnih.govbiotechrabbit.com This can lead to issues such as ligand leaching, baseline drift in surface-based assays, and less stable protein immobilization, particularly under challenging buffer conditions or in the presence of competing chelators like EDTA or imidazole (B134444). bio-rad.combio-rad.commdpi.comcube-biotech.com

To overcome these limitations and enhance binding specificity and stability, researchers have developed multivalent NTA derivatives. nih.govresearchgate.netmdpi.comacs.org These derivatives incorporate multiple NTA moieties on a single scaffold, allowing for simultaneous interaction with several histidine residues within a His-tag. bio-rad.combio-rad.comresearchgate.net This evolution from mono-NTA to multivalent forms like di-, tri-, and tetra-NTA has led to a substantial increase in binding affinity, reaching into the nanomolar and even sub-nanomolar range. nih.govresearchgate.netmdpi.combiotechrabbit.com The design of these multivalent NTA derivatives often involves linking multiple NTA groups through a central scaffold, with the length and flexibility of the linker influencing the binding affinity. nih.govresearchgate.net This development has been crucial for advancing techniques that require more robust and stable interactions with His-tagged proteins. nih.govbio-rad.comnih.gov

Overview of Tris-NTA's Unique Attributes in Academic Research Domains

This compound, a derivative featuring three NTA groups on a central scaffold, represents a significant advancement in multivalent chelator design for His-tagged proteins. bio-rad.combio-rad.comresearchgate.net When activated with nickel (II) ions, this compound forms a trivalent complex capable of interacting with multiple histidine residues within a His-tag, ideally suited to bind six histidine residues in a hexahistidine tag. bio-rad.combio-rad.comresearchgate.net This multivalent interaction provides significantly higher binding affinity and stability compared to traditional mono-NTA. nih.govmdpi.combiotechrabbit.com Affinities in the nanomolar range (around 1 nM) have been reported for this compound, a four orders of magnitude improvement over the micromolar affinity of mono-NTA. biotechrabbit.combiotechrabbit.com

The unique attributes of this compound have made it a valuable tool across various academic research domains:

Biomolecular Interaction Analysis: this compound surfaces are widely used in biosensing techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) for capturing His-tagged proteins. bio-rad.combio-rad.comsartorius.com The enhanced stability of the this compound/His-tag interaction leads to more stable baselines and enables accurate kinetic analysis of protein-protein and protein-small molecule interactions. bio-rad.combio-rad.com

Protein Immobilization: this compound facilitates the stable immobilization of His-tagged proteins on various surfaces, including sensor chips, beads, and AFM tips. biotechrabbit.combiotechrabbit.commdpi.comjku.at This is essential for developing protein microarrays, creating functionalized materials, and studying protein behavior at interfaces. researchgate.netmdpi.com The reversible nature of the interaction also allows for regeneration of the surface. bio-rad.combio-rad.comsartorius.com

Protein Labeling and Detection: this compound conjugates with fluorophores or other probes enable site-specific and stable labeling of His-tagged proteins for fluorescence imaging and detection in various contexts, including in cell lysates and on live cell surfaces. biotechrabbit.comresearchgate.netbiotechrabbit.comnih.gov This is particularly useful for single-molecule studies and dissecting multi-protein complexes. researchgate.netnih.govresearchgate.netnih.gov

Materials Science Applications: this compound has been incorporated into the design of functional materials, such as polymer conjugates and liposomes, for applications like targeted protein delivery and the creation of protein-decorated nanostructures. nih.govmdpi.comrsc.org Its ability to reversibly bind His-tagged proteins allows for dynamic control over protein presentation on material surfaces. nih.govmdpi.com

Evolutionary Protein Engineering: While not directly involved in the evolutionary process itself, this compound's high-affinity binding to His-tags is utilized in techniques for screening and isolating His-tagged proteins generated through evolutionary approaches. ijbs.combiorxiv.org

The stability and high affinity provided by the multivalent interaction of this compound with His-tags address key limitations of earlier mono-NTA systems, opening up new possibilities for sophisticated experiments in chemical biology and materials science. nih.govbio-rad.combiotechrabbit.com

Data Table

Below is a summary of the approximate binding affinities for mono-NTA and this compound with His-tagged proteins, illustrating the impact of multivalency.

| Chelator Type | Approximate Affinity (KD) | Reference |

| Mono-NTA | 10 µM | nih.govnih.govbiotechrabbit.com |

| This compound | 1 nM - 10 nM | nih.govnih.govbiotechrabbit.combiotechrabbit.com |

Note: This table is a standard markdown table representation of the data. In an interactive format, users might be able to sort, filter, or expand on this data.

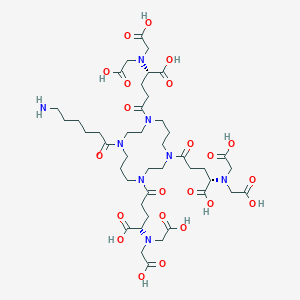

Propriétés

Formule moléculaire |

C43H68N8O22 |

|---|---|

Poids moléculaire |

1049.0 g/mol |

Nom IUPAC |

(2S)-5-[11-(6-aminohexanoyl)-4,8-bis[(4S)-4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73)/t28-,29-,30-/m0/s1 |

Clé InChI |

SRHQOOQNBLZULK-DTXPUJKBSA-N |

SMILES isomérique |

C1CN(CCN(CCCN(CCN(C1)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

SMILES canonique |

C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |

Origine du produit |

United States |

Chemical and Molecular Design Principles of Tris Nta Constructs

Structural Architectures and Core Scaffolds for Tris-NTA Ligands

The core scaffold provides the structural framework upon which the three NTA ligands are presented. The nature and geometry of this scaffold significantly influence the spatial arrangement of the NTA groups, which in turn affects their ability to engage simultaneously with the histidine residues of a His-tag.

Linear, Dendritic, and Cyclic Scaffolds

Researchers have explored various scaffold architectures for this compound constructs, including linear, dendritic, and cyclic designs. Studies comparing these different scaffolds have shown that the scaffold design dictates the affinity and stability of the interaction with His-tagged proteins. nih.govresearchgate.netresearchgate.net For instance, research by Tampé and colleagues demonstrated that cyclic this compound chelators exhibited the highest affinity and kinetic stability for labeling cellular His-tagged proteins compared to linear and dendritic counterparts. mdpi.comnih.govresearchgate.net

Lysine (B10760008) and Tetraaza Cyclam-Based Designs

Lysine has been utilized as a building block for synthesizing multivalent NTA conjugates. researchgate.netacs.org By starting with appropriately protected lysine, mono-NTA synthons can be created and then condensed to form this compound structures. researchgate.netacs.org

Tetraaza macrocycles, such as cyclam (1,4,8,11-tetraazacyclotetradecane), have also served as core scaffolds for this compound designs. nih.govresearchgate.netcaymanchem.com Cyclam-based this compound constructs, like Cyclam-Glu-trisNTA, have been developed and shown to interact with His-tagged proteins. researchgate.netcaymanchem.com The rigid nature of the cyclam ring can influence the presentation of the NTA groups.

Influence of Linker Chemistry on this compound Binding Kinetics and Affinity

The chemical nature and physical properties of the linker that connects each NTA moiety to the central scaffold play a critical role in determining the binding kinetics and affinity of the this compound construct for His-tags.

Spacer Length and Rigidity Effects on Binding Potency

The length and flexibility (or rigidity) of the spacer arm between the mono-NTA unit and the scaffold have a significant impact on binding affinity. Studies have shown that shorter and more rigid spacers generally lead to higher binding affinity. nih.govnih.govresearchgate.netresearchgate.net This is likely because a shorter, more rigid linker restricts the conformational freedom of the NTA groups, pre-organizing them in a spatial arrangement that is favorable for simultaneous interaction with the histidine residues of the His-tag, thereby reducing the entropic cost of binding. Research has evaluated the effect of different linker lengths and rigidities, for example, using proline-rich or oligo(ethylene glycol) (OEG) linkers, demonstrating that linker design is crucial for optimizing binding. researchgate.netnih.gov

Principles of Multivalency and Their Contribution to Enhanced His-tag Affinity

The significantly enhanced affinity of this compound for His-tags, compared to mono-NTA, is a prime example of the chelate effect and the principles of multivalency. nih.govbiotechrabbit.commdpi.comaatbio.comresearchgate.netnih.gov While a single NTA-Ni(II) complex interacts with a His-tag with moderate affinity (micromolar KD), a this compound molecule presents three such binding sites in close proximity. nih.govbiotechrabbit.commdpi.comnih.gov This allows for simultaneous engagement of multiple NTA-Ni(II) moieties with the multiple histidine residues within a single His-tag (typically a hexahistidine or His6 tag). researchgate.netnih.gov

Data Table: Influence of Spacer on this compound Binding Affinity

Research has demonstrated the significant effect of the spacer connecting the mono-NTA to the scaffold on the binding affinity of this compound constructs to His-tagged molecules. The following table illustrates this principle with representative data showing the relationship between spacer length/type and dissociation constant (KD). nih.govnih.gov

| This compound Construct | Spacer Description | Approximate KD vs His6-tag | Reference |

| This compound (short spacer) | Short, flexible/rigid spacer | Sub-nanomolar | nih.govnih.govresearchgate.net |

| This compound (longer spacer) | Longer, more flexible spacer | Nanomolar | nih.govnih.gov |

| Mono-NTA | N/A | ~10 µM | nih.govbiotechrabbit.commdpi.com |

Note: KD values can vary depending on the specific His-tagged protein, buffer conditions, and experimental setup.

Cooperative Binding Mechanisms of Three NTA Moieties

The enhanced binding affinity of this compound for oligohistidine tags, particularly hexahistidine (His₆) tags, stems from the cooperative binding mechanism facilitated by its three NTA moieties. Unlike mono-NTA, which engages in a relatively weak, monovalent interaction with a His₆ tag (typically with a dissociation constant (KD) around 10 µM), this compound allows for simultaneous interaction of its three Ni²⁺-NTA centers with multiple histidine residues within a single polyhistidine tag. nih.govnih.govbiotechrabbit.comwestburg.eubiotechrabbit.com

When a this compound molecule, loaded with Ni²⁺ ions (forming tris-Ni-NTA), encounters a His₆ tag, each of the three Ni²⁺-NTA centers can bind to approximately two histidine residues. bio-rad.com This creates a multivalent interaction where the this compound molecule effectively "grabs" the His₆ tag at multiple points. bio-rad.combio-rad.com This cooperative engagement of the three NTA moieties leads to a significantly more stable complex compared to the transient binding observed with mono-NTA. bio-rad.combio-rad.comnih.govaatbio.com

Research findings demonstrate that this multivalent interaction results in a substantial increase in binding affinity, often achieving dissociation constants in the low nanomolar range (around 1 nM or even sub-nanomolar), representing up to a four orders of magnitude improvement over mono-NTA. nih.govnih.govbiotechrabbit.comwestburg.eubiotechrabbit.com This high affinity is crucial for applications requiring stable immobilization or detection of His-tagged proteins, even at low concentrations or in complex biological matrices. nih.govbiotechrabbit.comnih.govaatbio.com

Studies using techniques like Surface Plasmon Resonance (SPR) have been instrumental in characterizing the binding kinetics and thermodynamics of this compound interactions with His-tagged proteins. bio-rad.comnih.govnih.gov These studies highlight the increased stability and slower dissociation rates of this compound complexes compared to mono-NTA. bio-rad.combio-rad.comnih.gov

Stoichiometric Binding Ratios with Oligohistidine Tags

The design of this compound, with its three Ni²⁺-NTA binding sites, is ideally suited to interact with the six histidine residues typically found in a standard hexahistidine (His₆) tag. researchgate.netbio-rad.comnanotempertech.com This structural complementarity facilitates a well-defined stoichiometric binding ratio between this compound and His₆-tagged proteins. nih.govbiotechrabbit.comwestburg.eunanotempertech.com

Numerous studies have reported a stoichiometric binding ratio of 1:1 between this compound and His₆-tagged proteins. researchgate.netnih.govwestburg.eunanotempertech.com This means that one molecule of this compound binds to one His₆ tag. This predictable stoichiometry is a significant advantage in quantitative applications, such as protein labeling for techniques like MicroScale Thermophoresis (MST) or for controlled immobilization on surfaces. researchgate.netnih.gov

While the primary interaction is 1:1 with a His₆ tag, the binding can involve all six histidine residues coordinating with the three Ni²⁺ ions of the this compound. researchgate.netbio-rad.com However, the precise coordination geometry and the involvement of each histidine residue can be influenced by factors such as the local environment of the His-tag on the protein and the flexibility of the linker connecting the tag to the protein.

For oligohistidine tags longer than His₆, such as His₁₀ tags, the binding stoichiometry with this compound can become more complex. While this compound is primarily designed for His₆, a 1:1 binding can still be the dominant mode at appropriate concentrations. nanotempertech.com However, with longer tags or at different concentrations, it is possible to observe interactions where one this compound might interact with a portion of the longer tag, or in some scenarios, potentially more than one this compound interacting with a single, very long or flexibly linked polyhistidine sequence, although the high affinity 1:1 interaction with His₆ is the most characterized and exploited mode. nanotempertech.com

Experimental data from techniques like MST have confirmed the 1:1 stoichiometric binding for His₆-tagged proteins with this compound conjugates, showing saturation of the this compound signal at a 1:1 or slight excess of the His-tagged protein. researchgate.netnih.govresearchgate.net

Table 1: Comparison of Binding Affinity: Mono-NTA vs. This compound with His₆ Tag

| Chelating Agent | Valency | Typical KD (with His₆ tag) | Binding Stability |

| Mono-NTA | Monovalent | ~10 µM nih.govnih.govbiotechrabbit.comwestburg.eubiotechrabbit.com | Weak, transient bio-rad.combio-rad.comnih.gov |

| This compound | Trivalent | ~1 nM (sub-nanomolar) nih.govnih.govbiotechrabbit.comwestburg.eubiotechrabbit.com | High, stable bio-rad.combio-rad.comnih.gov |

Table 2: Stoichiometry of this compound Binding with Oligohistidine Tags

| Oligohistidine Tag | This compound Binding Ratio (this compound:Tag) | Notes |

| His₆ | 1:1 researchgate.netnih.govwestburg.eunanotempertech.com | Primary and well-characterized mode. researchgate.netnih.gov |

| His₁₀ | Primarily 1:1 at standard conditions nanotempertech.com | More complex interactions possible at varying concentrations. nanotempertech.com |

Coordination Chemistry and Ligand Metal Interactions Within Tris Nta Systems

Thermodynamics of Transition Metal Ion Chelation by Tris-NTA

The formation of a stable complex between this compound and a transition metal ion is the prerequisite for its use in molecular recognition. The thermodynamics of this chelation process dictate the stability and selectivity of the resulting complex.

The choice of the divalent metal cation is critical and is largely dictated by the application. The most commonly employed ions are Nickel(II), Cobalt(II), Copper(II), and Zinc(II). These first-row transition metals are selected due to their ability to form stable coordination complexes with the nitrogen and oxygen donor atoms of both the NTA ligand and the imidazole (B134444) side chains of histidine residues. cd-bioparticles.comthermofisher.com Ni(II) is the most widely used ion, offering a robust binding affinity and high yield for His-tagged proteins. patsnap.com Co(II) ions generally provide higher purity due to more specific interactions with histidine tags, although this can sometimes result in lower yields compared to nickel. takarabio.comtakarabio.com Cu(II) exhibits the strongest binding affinity but often with reduced specificity, leading to more non-specific protein binding. thermofisher.com Zn(II) is another viable option, typically showing different selectivity compared to Ni(II) and Co(II). marvelgent.combio-works.com

The stability of the complexes formed between the NTA ligand and divalent metal cations generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgfiveable.me This series indicates that for a given ligand, the stability of the resulting metal complex reaches a maximum at Cu(II). The binding strength of these metal ions to an immobilized NTA ligand follows a similar trend, directly impacting the performance in affinity chromatography. cd-bioparticles.com

The high stability of these complexes is a result of the chelate effect, where the multidentate NTA ligand forms multiple bonds to the central metal ion, resulting in a thermodynamically more favorable complex than if the same number of bonds were formed by individual, monodentate ligands.

Table 1: Relative Stability and Selectivity of Divalent Cations with NTA Ligands This table illustrates the generally accepted trend in the field of immobilized metal affinity chromatography.

| Metal Ion | Relative Binding Strength/Stability | Relative Selectivity/Purity |

| Cu(II) | Very High | Low |

| Ni(II) | High | Moderate |

| Zn(II) | Moderate | Moderate-High |

| Co(II) | Moderate-Low | High |

Data compiled from sources discussing general trends in IMAC. cd-bioparticles.comthermofisher.compatsnap.comtakarabio.commarvelgent.com

Kinetic Aspects of this compound Metal-Complex Binding to Histidine-Tagged Biomolecules

While thermodynamics describes the stability of the final complex, kinetics governs the speed at which these interactions occur. The multivalent nature of this compound, featuring three metal-NTA groups, dramatically enhances binding stability compared to traditional mono-NTA surfaces. bio-rad.combio-rad.com This results in a significantly more stable baseline in real-time interaction analyses like Surface Plasmon Resonance (SPR). bio-rad.com

Table 2: Comparison of Kinetic Parameters for Mono-NTA vs. This compound Binding to His-Tagged Proteins

| Parameter | Mono-NTA Complex | This compound Complex |

| Binding Stability | Weak, prone to dissociation | High, stable baseline in SPR bio-rad.com |

| Dissociation Rate (k_off) | Relatively High | Significantly Lower |

| Equilibrium Constant (K_D) | Micromolar (µM) range | Nanomolar (nM) to Picomolar (pM) range acs.org |

This table presents a generalized comparison based on principles described in cited literature.

The binding of His-tagged proteins to metal-chelated this compound is designed to be reversible. Elution or dissociation of the bound protein is typically achieved through two primary mechanisms:

Competition: Imidazole, which has a structure similar to the histidine side chain, is used as a competitive agent. When introduced at a high concentration, it competes with the His-tag for binding to the immobilized metal ions, leading to the displacement and elution of the tagged protein. thermofisher.com

Chelation: Strong chelating agents like Ethylenediaminetetraacetic acid (EDTA) can be used to completely regenerate the surface. bio-rad.com EDTA has a very high affinity for divalent metal ions and effectively strips the metal (e.g., Ni2+) from the NTA groups. wikipedia.org This disrupts the bridge between the this compound and the His-tag, causing the release of the bound protein.

Investigating Specificity and Selectivity in Metal-Mediated Molecular Recognition

The trivalent arrangement of NTA groups in this compound enhances not only the stability but also the selectivity of binding to His-tagged proteins compared to mono-NTA surfaces. bio-rad.com This is because the requirement for simultaneous interaction with multiple NTA sites is more specific to the geometry of a polyhistidine tag than to randomly surface-exposed histidine residues on non-target proteins.

The choice of metal ion further refines this selectivity. While Ni(II) provides a good balance of capacity and purity, Co(II) is often chosen for applications where the highest purity is essential, as it has a more stringent requirement for the spatial arrangement of histidines and thus binds less to contaminating host proteins. takarabio.comtakarabio.com Conversely, the high affinity of Cu(II) can lead to lower selectivity. thermofisher.com Therefore, the combination of the this compound scaffold and the specific divalent cation allows for the fine-tuning of affinity and selectivity to suit different experimental needs.

His-tag Length and Position Influences on Binding Specificity

His-tag Length: The number of histidine residues in the tag directly correlates with the binding strength to immobilized metal affinity chromatography (IMAC) resins, including those functionalized with this compound. marvelgent.com Increasing the length of the tag from the standard hexahistidine (6xHis) to a decahistidine (10xHis) or even a double-His tag has been shown to enhance binding stability. marvelgent.comresearchgate.netacs.org

Increased Affinity: Longer tags provide more potential coordination sites for the Ni²⁺-NTA moieties. This increased multiplicity of histidine residues enhances the avidity of the interaction, resulting in a more stable complex. marvelgent.com Studies on mono-NTA surfaces, for instance, have demonstrated that proteins with 6xHis tags can wash off the surface too rapidly for reliable measurements, whereas 10xHis and double-His tags provide much more stable immobilization. acs.org This principle is amplified in this compound systems, where the trivalent nature of the chelator can more fully exploit the additional histidine residues of a longer tag.

Stringent Washing Conditions: The stronger binding afforded by longer His-tags allows for the use of more stringent washing conditions during purification, such as higher concentrations of imidazole, which helps to more effectively remove nonspecifically bound contaminant proteins. marvelgent.com

Stoichiometry Considerations: The interaction between this compound and longer His-tags can sometimes lead to complex binding behaviors. For example, when a 10xHis tagged protein interacts with a fluorescently labeled this compound, a biphasic binding curve may be observed. This is because one this compound molecule occupies six of the ten histidine residues, leaving the remaining four histidines available to potentially interact with another this compound molecule, especially at intermediate protein concentrations. nanotempertech.com

His-tag Position: The location of the His-tag, whether at the N-terminus or C-terminus of the protein, can also significantly impact its interaction with this compound. The optimal position is often protein-dependent and relates to the tag's accessibility.

Structural Accessibility: The primary consideration for tag placement is ensuring it is exposed on the protein surface and not sterically hindered by the folded protein structure. researchgate.net An improperly positioned tag may be partially or fully buried, preventing efficient binding to the this compound complex. Molecular dynamics simulations have suggested that the position of a 6xHis-tag can influence which of the histidine residues within the tag form full coordination bonds with the Ni²⁺:NTA surface. researchgate.net

Protein Function: While the small size of His-tags generally minimizes interference with protein function, their position can sometimes be critical. nih.gov Placing the tag at a terminus that is known to be flexible and distal from active or binding sites is a common strategy to preserve the protein's biological activity.

| Factor | Influence on this compound Binding | Key Findings | Citations |

| His-tag Length | Longer tags (e.g., 10xHis) generally increase binding affinity and stability. | A 10xHis tag exhibits higher binding affinity to IMAC resins compared to a 6xHis tag. researchgate.net This allows for more stringent wash steps, improving purity. marvelgent.com | marvelgent.comresearchgate.net |

| His-tag Position | Can affect tag accessibility and introduce secondary interactions. | The position of the tag (N- vs. C-terminus) can influence which histidine residues participate in binding and may lead to additional electrostatic interactions with the protein surface. researchgate.net Accessibility is crucial for efficient binding. researchgate.net | researchgate.netresearchgate.net |

Comparative Analysis of His-tag Binding Motifs

The interaction between a His-tag and a this compound complex is a multivalent binding event where the spatial arrangement of histidine residues is crucial. The this compound molecule is specifically designed to optimally engage a 6xHis tag, which serves as the most common binding motif. nanotempertech.com

The fundamental interaction unit in IMAC involves two histidine residues binding to the two available coordination sites on a single Ni²⁺-NTA complex. jku.atresearchgate.net The this compound molecule effectively presents three of these Ni²⁺-NTA units in a pre-organized fashion, allowing for the simultaneous chelation of up to six histidine residues. jku.at This results in a well-defined 1:1 stoichiometry and the observed sub-nanomolar affinity for 6xHis tags. nih.govnanotempertech.com

Different His-tag motifs present variations on this theme:

Hexahistidine (6xHis) Tag: This is the standard and most widely used motif. Its six consecutive histidine residues are ideally spaced to be bound by a single this compound molecule. nanotempertech.com Research on mono-NTA surfaces has indicated that within a 6xHis tag, the preferred binding motifs are two histidine residues separated by either one or four other amino acids, suggesting a degree of flexibility in the interaction. researchgate.net

Decahistidine (10xHis) Tag: This longer tag provides a higher density of histidine residues, leading to increased binding affinity. marvelgent.comresearchgate.net As noted previously, this can result in more complex binding stoichiometries with this compound, where more than one this compound molecule might interact with a single tag under certain conditions. nanotempertech.com The enhanced stability makes it a preferred choice for applications requiring very robust protein immobilization. acs.org

Double-His-Tag: This motif typically involves placing His-tags at both the N- and C-termini of a protein. This strategy can significantly enhance binding stability through an avidity effect, where the two separate tags can bind to different NTA moieties on a surface. A study comparing immobilization strategies on a mono-NTA surface found that a double-His tagged protein performed as well as a covalently attached protein, highlighting the stability of this approach. acs.org

The choice of binding motif is often a balance between the required binding strength and potential impacts on protein expression and function. While longer tags provide stronger binding, they have occasionally been associated with lower protein expression levels. researchgate.net Therefore, the 6xHis tag remains the most common choice due to its robust performance with this compound and generally low impact on the tagged protein. marvelgent.com

| His-tag Motif | Description | Interaction with this compound | Binding Affinity (Kd) |

| Mono-NTA | A single NTA group. | Binds His-tags with relatively low affinity. biotechrabbit.com | ~10 µM biotechrabbit.combiotechrabbit.com |

| This compound | Three NTA groups on a central scaffold. | Binds a 6xHis tag with high affinity and stability due to multivalent interactions. bio-rad.com | ~1 nM biotechrabbit.combiotechrabbit.com |

| Hexahistidine (6xHis) | Six consecutive histidine residues. | The standard motif, optimally bound by a single this compound molecule in a 1:1 stoichiometry. nanotempertech.com | High (Forms stable complex with this compound) |

| Decahistidine (10xHis) | Ten consecutive histidine residues. | Binds with higher affinity than 6xHis tags; may exhibit complex binding behavior with this compound. marvelgent.comnanotempertech.com | Very High |

| Double-His-Tag | His-tags at both N- and C-termini. | Provides very stable immobilization through binding at two separate sites. acs.org | Very High |

Advanced Synthetic Methodologies and Functionalization Strategies of Tris Nta

Organic Synthesis Pathways for Tris-NTA Derivatives

The synthesis of this compound derivatives typically involves the construction of a scaffold presenting three nitrilotriacetic acid moieties, often incorporating linker molecules that allow for further functionalization.

Facile Synthesis Routes and Intermediates

Facile synthesis methods for multivalent NTA and its conjugates have been developed. One approach involves starting with appropriately protected lysine (B10760008) to synthesize mono-NTA synthons functionalized with either an amino group or a carboxylic group. researchgate.netacs.org Tri-NTA can then be obtained through the condensation of these amino- and carboxylic-functionalized mono-NTA synthons. researchgate.netacs.org Amino tri-NTA serves as a key intermediate in the synthesis of various tri-NTA conjugates. researchgate.netacs.org

Another synthetic route involves coupling three carboxy-functionalized NTA moieties, prepared by alkylation of the amino function of a protected glutamate (B1630785) derivative, to the amino groups of a cyclam scaffold. google.com An amino caproic spacer can be attached to the remaining amino group before coupling with other functional molecules like dyes. google.com Protected intermediates, such as this compound per-Tert-butyl Ester, are utilized in these synthetic pathways. cymitquimica.com

Derivatization for Conjugation via Amine, Carboxylic, or Thiol Groups

This compound can be derivatized to introduce functional groups such as amines, carboxylic acids, or thiols, which serve as attachment points for conjugation with other molecules. This compound with a free amine group is available and serves as a building block for developing probes. biotechrabbit.combiotechrabbit.comaatbio.com This amine group can be readily conjugated to carbonyl compounds. aatbio.com

Research indicates the synthesis of mono-NTA synthons functionalized with either an amino or a carboxylic group as intermediates for creating tri-NTA through condensation. researchgate.netacs.org Thiol-functionalized this compound derivatives have also been synthesized. For instance, a disulfide-Tris-NTA can be reduced to yield this compound-thiol, which can then be used for covalent binding to maleimide-functionalized surfaces. jku.ataip.org

Bio-conjugation Techniques for Covalent and Non-Covalent Functionalization

Bio-conjugation techniques allow for the attachment of this compound to biomolecules, enabling their specific targeting and manipulation. Both covalent and non-covalent strategies are employed.

Integration with Biotin (B1667282) for Streptavidin-Mediated Immobilization

This compound conjugated with biotin is a common and effective tool for immobilization via streptavidin. Biotin-Tris-NTA can be synthesized and used to modify streptavidin-coated surfaces, such as sensor chips for surface plasmon resonance (SPR) measurements. nih.govresearchgate.netacs.orgbioradiations.com This allows for the capture of His-tagged proteins on the surface through the high-affinity interaction between this compound (when loaded with Ni(II)) and the His-tag, while the this compound itself is anchored to the surface via the strong biotin-streptavidin interaction. nih.govbioradiations.com This two-layer capture strategy enables surface regeneration capabilities. bioradiations.com Biotinylated this compound can also be used to functionalize streptavidin-coated quantum dots for targeting His-tagged proteins on cell surfaces. researchgate.net

Coupling with Fluorophores for Labeling and Imaging Probes

This compound is frequently conjugated to fluorophores to create fluorescent probes for labeling and imaging His-tagged proteins. nanotempertech.comaatbio.comresearchgate.netresearchgate.netcaymanchem.comaatbio.com This coupling allows for site-specific and stable non-covalent fluorescence labeling of polyhistidine-tagged proteins. nanotempertech.comaatbio.comaatbio.com Examples of fluorophores conjugated to this compound include fluorescein, Alexa647, Oregon Green 488, NT547 (GREEN), and NT647 (RED), and Cy5. researchgate.netacs.orgresearchgate.netresearchgate.netaatbio.com These fluorescent this compound conjugates can be applied for detecting and monitoring His-tagged proteins in solution, on solid surfaces, and even in cell lysates or on the surface of live cells. aatbio.comaatbio.com The multivalent interaction of this compound with the His-tag leads to a much more stable complex compared to conventional mono-NTA conjugates. aatbio.comaatbio.com The photostability of some fluorophores, like Alexa Fluor 647, has been shown to be improved when conjugated to this compound, potentially due to dynamic excited triplet state quenching by Ni(II). researchgate.net

Strategies for Surface Functionalization and Immobilization

This compound plays a crucial role in strategies for functionalizing various surfaces to enable the immobilization of His-tagged proteins. This is essential for applications like biosensors, protein arrays, and SPR studies.

Surfaces can be functionalized with this compound through both covalent and non-covalent methods. Covalent attachment involves forming stable chemical bonds between the this compound or a this compound derivative and the surface material. Examples include coupling this compound-thiol to maleimide-functionalized surfaces jku.ataip.org or covalently linking this compound complexes to sensor chip surfaces. bioradiations.com Amine coupling can also be used to covalently immobilize ligands, including this compound conjugates, onto activated surfaces. cytivalifesciences.com

Non-covalent functionalization strategies often utilize high-affinity interactions to anchor this compound to a surface. The biotin-streptavidin interaction is a prime example, where biotinylated this compound is immobilized on streptavidin-coated surfaces. nih.govbioradiations.com Another approach involves the non-covalent functionalization of carbon nanotubes (CNTs) using pyrene-PEG-Tris-NTA conjugates. aip.orgresearchgate.netaip.org The pyrene (B120774) moiety facilitates non-covalent attachment to the CNT surface via π-π stacking, while the this compound is available for capturing His-tagged proteins. aip.orgresearchgate.netaip.org This method allows for reversible protein immobilization. aip.orgresearchgate.netaip.org this compound has also been immobilized on germanium surfaces functionalized with dextran (B179266) brushes. rub.de

Self-Assembled Monolayers (SAMs) on Metal Substrates

Self-assembled monolayers (SAMs) on metal substrates, particularly gold, provide a well-defined platform for presenting this compound for protein immobilization. acs.orgnih.gov Alkylthiol compounds containing terminal multivalent chelators, including this compound moieties, can form SAMs on gold surfaces. acs.orgnih.gov Studies have investigated the structural characteristics of these SAMs using techniques like contact angle goniometry, ellipsometry, and infrared spectroscopy. acs.orgnih.gov Research indicates that the amount of multivalent chelator groups on the surface increases with the concentration of the this compound thiol in the loading solution. acs.orgnih.gov Mixed SAMs, formed from this compound thiols and ethylene (B1197577) glycol-terminated thiols, can create surfaces with an outer layer of this compound groups exposed to the environment, suitable for protein binding. acs.org Functional evaluation of these SAMs has shown that increasing the multivalency of the NTA ligand leads to a consistent increase in binding strength with His-tagged proteins. acs.orgnih.gov this compound SAMs, even at low surface concentrations, have demonstrated stable and functional immobilization of His₆-tagged proteins, making them valuable for applications requiring controlled protein density, such as kinetic analyses. acs.orgnih.gov

Immobilization on Polymer Brushes and Dextran Matrices

This compound can also be immobilized on polymer brushes and dextran matrices, offering alternative platforms for protein capture with potentially different properties regarding protein resistance and loading capacity. Polymer brushes, such as poly(oligoethylene glycol methacrylate) (POEGMA) and poly(hydroxyethyl methacrylate) (PHEMA), can be functionalized with NTA moieties to selectively and reversibly complex His-tagged proteins. acs.org These functionalized polymer brushes have shown high stability and loading capacity for His-tagged green fluorescent protein. acs.org The loading saturation can be influenced by the polymer brush type, with POEGMA brushes exhibiting higher loading capacity due to increased swelling. acs.org Despite high protein loading, NTA-functionalized POEGMA brushes have maintained protein resistance, which is beneficial for achieving specific protein immobilization. acs.org

Dextran matrices, commonly used in surface plasmon resonance (SPR) sensor chips, can also be modified with this compound for oriented and site-specific immobilization of His-tagged proteins. mdpi.comdiva-portal.org While conventional methods on dextran matrices often involve covalent coupling leading to random protein orientation, the NTA-metal complex approach facilitates site-specific immobilization. mdpi.comdiva-portal.org this compound functionalized polymers, including dextran, have been utilized for stable yet reversible binding of His₆-tagged proteins in various investigations. mdpi.com Studies have explored the chemical functionalization of surfaces, such as germanium, with dextran brushes for protein immobilization, demonstrating that this compound can improve protein stability and loading capacity compared to mono-NTA. acs.org

Incorporation into Polymeric, Lipidic, and Nanoparticle-Based Platforms

This compound's ability to bind His-tagged proteins with high affinity makes it an attractive component for developing advanced functional materials, including polymer conjugates, liposomes, and nanoparticles, for targeted protein delivery, immobilization, and detection.

This compound Decorated Polymer Conjugates

This compound decorated polymer conjugates have emerged as versatile tools for the immobilization and visualization of His-tagged proteins. Water-soluble polymer carriers, such as N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA) copolymers, have been functionalized with this compound ligands to create antibody mimetics, sometimes referred to as "iBodies." researchgate.netmdpi.com These conjugates leverage the multivalency of this compound to achieve high affinity for His-tags. researchgate.netmdpi.com Beyond protein binding, these polymer conjugates can be further accessorized with functional molecules like biotin for immobilization or fluorophores for detection and visualization of target proteins. researchgate.netmdpi.com Research has explored the efficiency of these this compound decorated polymer conjugates in various biochemical applications, including Western blotting, ELISA, and immobilization experiments, demonstrating their potential as alternatives to antibodies. mdpi.com The binding behavior and stability of these conjugates, as well as the influence of different metal ions (e.g., Co²⁺ vs. Ni²⁺) and His-tag lengths on binding affinity, have been characterized. mdpi.com Furthermore, this compound functionalized copolymers have been investigated for creating pH-triggered reversible protein-polymer conjugates, allowing for site-specific noncovalent protein attachment and modulation of binding affinity and stability. nih.gov

Functionalization of Liposomes and Nanoparticles for Protein Attachment

The functionalization of liposomes and nanoparticles with this compound allows for the noncovalent attachment of His-tagged proteins, enabling the creation of targeted delivery systems, diagnostic tools, and platforms for studying protein interactions. Lipids conjugated to NTA, including this compound lipid derivatives, can be incorporated into liposome (B1194612) membranes. osti.govacs.orgasm.org These this compound-containing liposomes can then recruit and bind His-tagged proteins to their surface. osti.govacs.orgasm.org Studies have shown that liposomes co-assembled with this compound conjugated Janus dendrimers exhibit higher binding affinity to His-tagged proteins compared to those with monovalent NTA lipids. osti.gov This approach allows for robust association and retention of protein activity. acs.org However, the retention of His-tagged proteins on NTA-liposomes in vivo can be challenging due to potential displacement by endogenous histidine-containing proteins or chelators. acs.orgasm.orgnih.gov

This compound has also been conjugated to nanoparticles, such as gold nanoparticles and magnetic nanoparticles, for site-specific protein labeling, localization, and purification. biotechrabbit.comnih.govnih.gov For instance, this compound conjugated gold nanoparticles have been used for site-specific, non-covalent labeling of His-tagged protein termini, enabling their precise localization in macromolecular assemblies by electron microscopy. nih.gov Magnetic nanoparticles modified with polymer brushes functionalized with NTA-Ni²⁺ have demonstrated the ability to selectively capture His-tagged proteins directly from cell extracts with high binding capacities. nih.gov These functionalized nanoparticles offer advantages for protein purification and analysis due to their efficient capture and ease of separation using a magnetic field. nih.gov

Applications in Advanced Bio Sensing and Analytical Methodologies

Surface Plasmon Resonance (SPR) Spectroscopy with Tris-NTA Sensor Chips

SPR is an optical technique used to monitor biomolecular interactions in real time by measuring changes in refractive index near a sensor surface. This compound functionalized sensor chips are particularly effective in SPR for capturing His-tagged proteins, offering improved binding stability and selectivity compared to traditional mono-NTA surfaces bio-rad.comsprpages.nlbio-rad.com. The this compound complex, often referred to as 3x NTA, contains three NTA moieties, which can interact with multiple histidine residues in a His-tag, leading to a stronger and more stable attachment of the ligand protein bio-rad.combio-rad.com. This enhanced stability is critical for obtaining reliable kinetic data bio-rad.com.

Real-Time Kinetic Analysis of Protein-Ligand Interactions

This compound sensor chips facilitate the real-time kinetic analysis of interactions between immobilized His-tagged proteins (ligands) and molecules in solution (analytes). The stable capture of the His-tagged ligand allows for accurate measurement of association (kₐ) and dissociation (k<0xE2><0x82><0x96>) rate constants, and thus the equilibrium dissociation constant (K<0xE2><0x82><0x96> = k<0xE2><0x82><0x96>/kₐ) bio-rad.combioradiations.com. The real-time monitoring provides detailed sensorgrams that depict the binding and dissociation phases, enabling fitting to appropriate kinetic models for quantitative analysis bio-rad.combioradiations.com. Studies have shown that this compound surfaces provide stable baselines and minimize ligand decay, which are essential for accurate kinetic measurements, especially when compared to mono-NTA surfaces that can lead to distorted results bio-rad.combio-rad.com.

Regeneration Protocols for Reusable Sensor Surfaces

A key advantage of using this compound sensor chips in SPR is the ability to regenerate the sensor surface, allowing for multiple analyses on a single chip. Regeneration is typically achieved by injecting a solution containing a chelating agent, such as EDTA (ethylenediaminetetraacetic acid) bio-rad.comsprpages.nlcytivalifesciences.comsprpages.nlnih.gov. EDTA removes the chelated nickel ions from the this compound complex, which in turn releases the captured His-tagged protein from the surface bio-rad.comcytivalifesciences.com. Following the removal of nickel and the ligand, the this compound surface can be recharged with fresh nickel ions (e.g., using NiCl₂ or NiSO₄ solution) to prepare it for the capture of a new His-tagged ligand bio-rad.comcytivalifesciences.comsprpages.nl. Optimized regeneration protocols, often involving specific concentrations of EDTA, imidazole (B134444), and potentially detergents, ensure efficient removal of the bound molecules and restoration of the surface activity for subsequent experiments nih.gov. This regenerability significantly reduces the cost and time associated with SPR experiments, particularly in high-throughput applications sprpages.nl.

High-Throughput Screening Applications

The regenerable nature and stable capture capability of this compound SPR chips make them well-suited for high-throughput screening (HTS). In drug discovery, for instance, this compound surfaces can be used to screen libraries of potential analyte molecules against immobilized His-tagged protein targets sci-hub.sexantec.com. The ability to quickly regenerate the surface allows for rapid sequential testing of numerous analytes on the same sensor chip sprpages.nlnih.gov. This is particularly valuable for applications like fragment-based drug discovery and the screening of antibody libraries xantec.com. Automated SPR systems, coupled with programmable autosamplers and multi-channel chips, further enhance the throughput, enabling the analysis of hundreds of samples in a single run nih.gov. For example, a regenerable SPR method using a this compound sensor immobilized with His-tagged SARS-CoV-2 spike protein enabled the rapid screening of anti-SARS-CoV-2 antibodies in serum samples with high reproducibility and throughput nih.gov.

Bio-Layer Interferometry (BLI) for His-tagged Protein Quantitation and Kinetic Studies

Bio-Layer Interferometry (BLI) is another label-free technology that measures biomolecular interactions in real time. Similar to SPR, BLI utilizes biosensors with functionalized surfaces. This compound, often referred to as Ni-NTA in the context of BLI biosensors, is a widely used surface chemistry for the capture of His-tagged proteins sartorius.comseparations.co.zasartorius.comsartorius.comwitec.chichorlifesciences.comnih.govnih.gov. The BLI technique measures the interference pattern of light reflected from two surfaces within the biosensor tip; changes in the number of molecules bound to the surface cause a shift in this interference pattern, which is measured in real time separations.co.zaresearchgate.netsartorius.com.cn.

Octet NTA Biosensor Development and Optimization

Octet systems, a prominent BLI platform, utilize Ni-NTA biosensors that are pre-immobilized with nickel-charged this compound groups sartorius.comseparations.co.zasartorius.comsartorius.comwitec.ch. These biosensors are specifically designed for the quick and easy capture of purified His-tagged molecules sartorius.comwitec.ch. Optimization of the ligand loading step is crucial for obtaining high-quality kinetic data in BLI gatorbio.comcontentstack.com. This involves determining the optimal concentration of the His-tagged ligand and the appropriate loading time to achieve a suitable immobilization density gatorbio.comcontentstack.com. Loading too much ligand can lead to steric hindrance and mass transport limitations, distorting kinetic results, while insufficient loading results in a low signal-to-noise ratio gatorbio.comcontentstack.com. Octet systems facilitate rapid testing of various loading conditions, aiding in assay development contentstack.com. Ni-NTA biosensors can also be regenerated using low pH glycine (B1666218) buffer followed by recharging with Ni²⁺ ions, allowing for multiple uses sartorius.comwitec.ch.

Atomic Force Microscopy (AFM) in Single-Molecule Force Spectroscopy

Atomic Force Microscopy (AFM) is a powerful technique for probing the mechanical properties and interactions of individual molecules. When combined with single-molecule force spectroscopy (SMFS), AFM can measure the forces involved in molecular binding events. This compound plays a crucial role in functionalizing AFM tips for specific molecular recognition in these experiments.

Functionalization of AFM Tips with this compound

Functionalizing AFM tips with this compound allows for specific tethering of His-tagged proteins or other His-tagged biomolecules to the tip. This process typically involves preparing amino-functionalized AFM tips, followed by the attachment of this compound, often via a flexible polyethylene (B3416737) glycol (PEG) linker nih.govsigmaaldrich.com. The this compound modified tip is then loaded with Ni²⁺ ions, which can subsequently bind with high affinity to the polyhistidine tag engineered onto the protein of interest nih.govsigmaaldrich.combidepharm.com. This non-covalent coupling method is advantageous as it does not require chemical modification of the protein itself, helping to preserve its native structure and function sigmaaldrich.com. The use of PEG linkers provides flexibility, allowing the tip-tethered molecule to effectively search for its binding partner on the sample surface and minimizing non-specific interactions sigmaaldrich.com.

Probing Receptor-Ligand Interactions at the Nanoscale

This compound functionalized AFM tips are widely used to study specific receptor-ligand interactions at the single-molecule level. By bringing the this compound-functionalized tip into contact with a surface containing His-tagged receptors or ligands and then retracting it, the rupture forces of individual molecular bonds can be measured nih.gov. The high affinity and stability of the this compound/His-tag interaction ensure reliable tethering of the probe molecule to the AFM tip during the experiment.

Research findings demonstrate the effectiveness of this approach in various biological systems. For instance, this compound functionalized tips have been used to probe the interaction between this compound and His-tagged peptides, yielding rupture forces typically in the range of 50 to 250 pN nih.gov. Studies have also employed bifunctionalized tips, incorporating both this compound and a native ligand, to simultaneously investigate the binding of different molecules to distinct sites on a single receptor nih.gov. This allows for the differentiation and mapping of multiple ligand-binding sites at single-receptor resolution nih.gov. Furthermore, the incorporation of photocleavable linkers within the tip functionalization strategy, including those utilizing this compound, provides a valuable internal control for verifying the specificity of observed binding events by enabling the release of the probe molecule upon UV irradiation.

Here is a summary of typical rupture force ranges observed for this compound-His-tag interactions in AFM-based SMFS:

| Interaction | Typical Rupture Force Range (pN) | Source |

| This compound – His-tag | 50 - 200 | |

| This compound – His₁₀-tag | 65 - 140 | nih.gov |

| This compound – His-tag | 100 - 250 |

Advanced Fluorescence-based Techniques for Molecular Probing

This compound conjugates are also valuable tools in advanced fluorescence microscopy and spectroscopy techniques, particularly for the specific and non-covalent labeling of His-tagged proteins.

Single-Molecule Fluorescence Imaging and Photostability Enhancement

This compound conjugated to various fluorophores enables specific labeling of His-tagged proteins for single-molecule fluorescence imaging. The multivalent interaction between this compound and the polyhistidine tag provides high binding affinity and stable labeling, which is crucial for observing single molecules over extended periods.

Beyond specific labeling, this compound can contribute to enhancing the photostability of conjugated fluorophores. Some research suggests that this compound conjugates, particularly when complexed with Ni²⁺ ions, can act as "self-healing" dyes. The proximity of paramagnetic Ni²⁺ ions to the fluorophore can quench the triplet excited state, a key intermediate in photobleaching pathways, thereby increasing the photostability and allowing for longer observation times in single-molecule experiments.

Förster Resonance Energy Transfer (FRET) Applications

This compound conjugates are effectively utilized in Förster Resonance Energy Transfer (FRET) studies. By site-specifically labeling a His-tagged protein with a this compound-conjugated acceptor fluorophore, while a donor fluorophore is attached elsewhere on the same protein or a binding partner, FRET efficiency can be measured. This technique provides valuable information about distances and conformational changes within single molecules or protein complexes. The non-covalent nature and high specificity of this compound labeling make it a versatile method for incorporating FRET acceptors into His-tagged proteins without the need for genetic modifications at the labeling site. This compound-fluorophore conjugates with flexible linkers are important for quantitative FRET applications.

Development of "Turn-on" Fluorescent Systems

This compound has been instrumental in the development of "turn-on" fluorescent probes for detecting His-tagged proteins. These systems are designed such that the fluorescence of the probe is low in the absence of a His-tag but significantly increases upon binding to a His-tagged protein. A common strategy involves linking a fluorophore to a metal-NTA moiety via a linker. In the unbound state, the fluorophore's fluorescence is quenched through an intramolecular interaction with the metal-NTA. Upon encountering a His-tag, the metal-NTA moiety binds strongly to the tag, displacing the fluorophore and leading to a dramatic enhancement of fluorescence. This displacement strategy, leveraging the high affinity of this compound for His-tags, allows for the development of probes that can specifically light up in the presence of the target protein, enabling detection and imaging, even in complex environments like cell lysates or on live cell surfaces.

Multicolor Analysis and Live-Cell Labeling Strategies

This compound conjugated with different fluorophores enables multicolor analysis of polyhistidine-tagged proteins. aatbio.com This is achieved by using a combination of this compound compounds labeled with distinct colors. aatbio.com These fluorescent this compound compounds offer a stable and site-specific noncovalent method for labeling polyhistidine-tagged proteins. aatbio.com The multivalent interaction of this compound conjugates with polyhistidine tags results in a much more stable complex compared to the transient binding of conventional mono-NTA. aatbio.com This high selectivity allows for the selective labeling of proteins in various contexts, including cell lysates and on the surface of live cells. aatbio.com Fluorescent this compound conjugates can also be applied for analyzing ternary protein complexes in solution and on surfaces. aatbio.com The transition metal ion-mediated complexation, often utilizing nickel ions, provides a sensitive reporter for detecting and monitoring protein-protein interactions in real time. aatbio.com

Research has explored modifying different fluorophores with this compound groups for selective protein labeling in cell lysates and on the surface of living cells. nih.govmdpi.com Studies have also compared the performance of various NTA-based multivalent chelators, including linear, cyclic, and dendritic scaffolds, for labeling cellular His6-tagged proteins, demonstrating that cyclic this compound chelators can exhibit high affinity and kinetic stability. nih.govmdpi.com While NTA-based fluorescent probes can face limitations in penetrating cell membranes for intracellular protein studies, strategies involving cell-penetrating multivalent this compound chelators have been designed to address this challenge. nih.govmdpi.comresearchgate.net For instance, a cell-penetrating multivalent this compound chelator of carrier complexes has been developed to label proteins of interest in living cells, based on cell-penetrating peptides. mdpi.comresearchgate.net

Furthermore, this compound fluorophores have shown promise as self-healing dyes for single-molecule fluorescence imaging. nih.govresearchgate.net The presence of nickel ions in complex with this compound can enhance the photostability of fluorophores like Alexa Fluor 647. nih.govresearchgate.net Optimizing the linker between the this compound and the fluorophore can lead to increased photon output and improved photostability, making these constructs suitable for extended single-molecule imaging techniques. nih.govresearchgate.net

Integration into Other Biosensor Platforms

This compound is integrated into various biosensor platforms to facilitate the immobilization and detection of histidine-tagged biomolecules, leveraging its strong and specific binding capabilities. nih.govsartorius.comresearchgate.net

Electrochemical Biosensors for Target Detection

Electrochemical biosensors measure target concentration by monitoring changes in current, potential, conductance, or impedance at a solid electrode. researchgate.net NTA-metal complexes have been utilized as binding units in the development of electrochemical biosensors. nih.govresearchgate.net For example, studies have reported the immobilization of superoxide (B77818) dismutase (SOD) on NTA-Ni2+-modified electrodes for detecting O2•−, showing enhanced direct electron transfer of SOD by the NTA-Ni2+ complexes. mdpi.com Competitive detection of β-lactam antibiotics has also been demonstrated using an NTA-Co2+-modified electrode to immobilize recombinant bacterial penicillin binding protein (PBP). mdpi.com The immobilization of His6-tagged aptamers on NTA-metal complex-modified electrodes can create highly oriented aptamer assemblies, helping to prevent nonspecific adsorption. mdpi.com Poly(pyrrole-NTA) films have been used to immobilize His6-tagged aptamers in the presence of Cu2+ ions for label-free impedimetric detection of thrombin and bisphenol-A. mdpi.com

Quartz Crystal Microbalance (QCM) for Mass-Based Interaction Monitoring

Quartz Crystal Microbalance (QCM) is a technique used to monitor adsorption processes at solid/liquid interfaces by measuring changes in the resonance frequency of a quartz crystal. nih.govresearchgate.net this compound is employed in QCM-based biosensors for the capture and monitoring of histidine-tagged proteins and their interactions. sartorius.comdojindo.comselectscience.netnih.gov NTA-SAM (self-assembled monolayer) formation on gold-coated substrates, often utilizing nickel-chelated nitrilotriacetate (Ni-NTA), is a technique to immobilize proteins for QCM measurements. dojindo.com This method offers advantages such as a low risk of denaturing immobilized proteins due to site-specific binding and the possibility of multiple uses of the SAM plates through regeneration with agents like imidazole or EDTA. dojindo.com

QCM can be used to monitor protein binding processes. dojindo.com For instance, a protocol involves preparing an NTA-SAM-formed substrate, activating it with NiSO4, and then monitoring the frequency modulation upon adding a His-tagged protein solution. dojindo.com this compound biosensors, pre-immobilized with nickel-charged this compound groups, are used for the rapid and easy capture of purified His-tagged molecules for kinetic characterization using platforms like Bio-Layer Interferometry (BLI). sartorius.com This approach provides a label-free method for His-tagged protein quantitation and kinetic analysis. sartorius.com The binding of the target analyte to the immobilized His fusion proteins alters the interference pattern, allowing real-time monitoring of molecular association and dissociation events. sartorius.com The use of this compound instead of traditional mono-NTA in QCM biosensors leads to higher ligand stability, which is crucial for accurate kinetic analysis and preventing baseline drift. bio-rad.com Studies have demonstrated that this compound surfaces can capture histidine-tagged proteins more strongly than traditional mono-NTA surfaces, resulting in stable protein binding. bio-rad.com The regenerability of the this compound surface using chelating agents like EDTA allows for repeated use of the biosensor chip. bio-rad.combio-rad.com QCM has been used to detect the specific interaction of His-tagged antibody fragments with biomarkers by immobilizing them on nickel nanoislands deposited on the quartz crystal surface. nih.gov QCM-D (QCM with dissipation monitoring) can also provide information about changes in the viscoelastic properties of an immobilized layer, which can be indicative of ligand-triggered conformational changes in proteins. nih.gov

Surface-Enhanced Raman Scattering (SERS) and Chemiluminescence Enhancements

This compound and NTA-metal complexes play a role in enhancing the sensitivity and specificity of Surface-Enhanced Raman Scattering (SERS) and chemiluminescence techniques in biosensing. NTA-metal complexes modified on a substrate can act as recognition elements to capture targets from complex samples for SERS analysis. nih.gov The captured target, being in close proximity to the substrate surface, provides a Raman signal that is enhanced by the SERS-active substrate, typically made of noble metal nanoparticles like silver or gold. nih.govthorlabs.com This enhancement allows for the detection of molecules at very low concentrations. thorlabs.com

While SERS can provide molecular fingerprint information, many biomolecules produce weak SERS responses. nih.gov NTA-metal complexes can help address this by facilitating the controlled immobilization and orientation of proteins on SERS-active substrates, leading to improved spectral reproducibility and enabling label-free protein function investigation. acs.orgresearchgate.net For instance, iminodiacetic acid (IDA)-functionalized silver substrates, which capture His-tagged proteins via nickel-imidazole coordination, have been used for controlled protein immobilization for SERS studies. acs.orgresearchgate.net This controlled orientation ensures that the bioactive sites are uniformly presented on the surface, increasing biorecognition activity. acs.org

NTA-metal complexes have also been discussed in the context of chemiluminescence-based biosensors. nih.govresearchgate.net While specific detailed research findings on this compound's direct role in enhancing chemiluminescence in the provided search results are limited compared to its applications in fluorescence, electrochemistry, and QCM, the general application of NTA-metal complexes as binding units in chemiluminescence biosensors is acknowledged. nih.govresearchgate.net

Molecular Recognition and Interaction Studies Utilizing Tris Nta

Analysis of Specific His-tag Binding Motifs and Their Contribution to Affinity

The interaction between Tris-NTA and His-tags is a prime example of a specific binding motif utilized in molecular recognition. Unlike monovalent NTA, which typically interacts with two histidine residues, the trivalent structure of this compound allows it to simultaneously bind to multiple histidine residues within a His-tag, most effectively with a hexa-histidine (His6) tag or deca-histidine (His10) tag. researchgate.netbio-rad.combiotechrabbit.comnih.govnanotempertech.com This multivalent engagement significantly increases the binding affinity, often by several orders of magnitude compared to monovalent NTA. biotechrabbit.comnih.gov For instance, this compound can achieve subnanomolar binding affinity for His6-tagged proteins, whereas conventional NTA's affinity is in the micromolar range. biotechrabbit.comnih.gov This enhanced affinity is crucial for stable capture and detection of His-tagged proteins in various applications, including those in complex biological matrices like cell lysates. researchgate.netcapes.gov.br

Research has shown that the binding enthalpy increases nearly additively with the number of possible coordinative bonds between the chelator heads and the His-tag. nih.gov However, achieving fully additive binding enthalpies requires a substantial excess of histidine residues in the tag. nih.gov The increased stability with increasing multivalency, while leading to a gain in free energy, is accompanied by an increasing loss of entropy, attributed to the flexibility of the binding partners. nih.gov

The specific binding of this compound to His-tags is reversible, typically by the addition of imidazole (B134444) or EDTA, allowing for controlled release of the bound protein. biotechrabbit.com This reversibility is a key feature for applications requiring capture and subsequent elution or dynamic studies.

Investigation of Cooperative Binding Phenomena on Multivalent Surfaces

When immobilized on surfaces, this compound facilitates the investigation of cooperative binding phenomena. Surfaces functionalized with this compound, such as those used in Surface Plasmon Resonance (SPR) biosensors, present multiple binding sites for His-tagged proteins. bio-rad.combio-rad.combio-rad.com The multivalent presentation of this compound on these surfaces can lead to cooperative interactions with the His-tag, further enhancing binding affinity and stability compared to surfaces with monovalent NTA. bio-rad.combio-rad.comnih.gov

Studies using biotinylated this compound linked to streptavidin have shown an increased binding affinity towards His-tagged proteins compared to this compound in solution or on surfaces with lower valency. nih.gov This suggests that the spatial arrangement and proximity of multiple this compound moieties on a surface can lead to cooperative binding with a single His-tag, forming highly stable complexes with extended lifetimes. nih.gov This cooperative interaction is particularly relevant for applications requiring stable immobilization of proteins for interaction analysis.

Data from SPR experiments using this compound functionalized sensor chips demonstrate significantly improved binding stability and increased selectivity for His-tagged proteins compared to traditional mono-NTA surfaces. bio-rad.combio-rad.com

Here is a comparison of binding affinities between mono-NTA and this compound for His-tagged proteins:

| Chelator Type | Typical Affinity for His6-tag | Source |

| Mono-NTA | ~10 µM | biotechrabbit.combiotechrabbit.com |

| This compound | ~1 nM (or subnanomolar) | biotechrabbit.comnih.gov |

This table highlights the significant increase in affinity achieved by the multivalent this compound.

Influence of Spatial Constraints and Topographical Presentation on Protein Binding

The spatial arrangement and topographical presentation of this compound on surfaces play a crucial role in modulating protein binding. Researchers have utilized techniques like dip-pen nanolithography and molecular recognition-directed assembly to create patterned surfaces with defined spatial distributions of this compound. nih.gov These patterned surfaces allow for the study of how spatial constraints and the local density of this compound influence the binding and organization of His-tagged proteins. nih.govresearchgate.net

For example, reversible immobilization of proteins into sub-micron-sized structures has been achieved using this compound functionalized surfaces. researchgate.net Studies involving self-assembled monolayers (SAMs) containing mono-, bis-, and this compound groups have shown a consistent increase in binding strength with increasing multivalency, particularly at lower chelator surface concentrations. acs.org The this compound SAM was found to be suitable for stable and functional immobilization of His6-tagged proteins even at low surface densities, which is advantageous for kinetic analyses where low ligand density is desired. acs.org

Creating micropatterns of this compound functionalized polymers on surfaces has also been demonstrated, enabling the patterned immobilization of His-tagged proteins with excellent contrast. researchgate.net These approaches highlight the ability to control protein assembly and study the impact of surface topography on binding events using this compound as a molecular anchor.

Applications in Protein-Protein Interaction Analysis and Mapping

This compound is widely used in the analysis and mapping of protein-protein interactions (PPIs), particularly when one or both interaction partners are His-tagged. Its high-affinity and reversible binding to His-tags provide a versatile platform for capturing and studying protein complexes.

Techniques like SPR biosensing frequently employ this compound functionalized sensor chips (e.g., Bio-Rad's ProteOn HTG chips) for stable capture of His-tagged proteins, allowing real-time monitoring of binding kinetics and affinity of interacting partners. bio-rad.combio-rad.combio-rad.combioradiations.combio-rad.com This approach eliminates the need for irreversible cross-linking, preserving the native conformation and activity of the captured protein. bio-rad.com

This compound conjugates have also been used for site-specific fluorescence labeling of His-tagged proteins, enabling the study of protein interactions in solution and on surfaces using techniques like analytical size exclusion chromatography and fluorescence quenching. capes.gov.br The incorporation of transition metal ions into the labeled proteins upon labeling with this compound fluorophore conjugates can provide an additional spectroscopic reporter for detecting and monitoring PPIs in real time. capes.gov.br

Furthermore, this compound has been utilized in the development of platforms to study PPIs in nanoscopic surface domains, allowing for the formation and analysis of functional protein complexes in defined nanoscale architectures. nih.gov

Facilitation of Protein-Small Molecule Interaction Studies

This compound also plays a significant role in facilitating studies of protein-small molecule interactions, especially when the target protein is His-tagged. By providing a stable and oriented immobilization of the His-tagged protein on a surface or enabling site-specific labeling in solution, this compound allows for accurate characterization of small molecule binding events.

SPR biosensors with high-density this compound surfaces (e.g., Bio-Rad's ProteOn HTE chips) are specifically designed for protein-small molecule interaction analysis, offering optimal performance for detecting binding of low molecular weight analytes. bio-rad.combio-rad.combio-rad.com The stable capture provided by this compound is essential for obtaining reliable kinetic and affinity data for these interactions. bio-rad.com

MicroScale Thermophoresis (MST) is another technique where this compound conjugated fluorophores are used for quantitative characterization of protein-small molecule interactions. researchgate.netresearchgate.netfrontiersin.orguni-regensburg.deresearchgate.net Site-specific labeling of His-tagged proteins with this compound fluorophores allows for robust measurements of protein-ligand interactions, even in complex matrices like cell lysates, while largely preserving the native structure of the protein. uni-regensburg.de Studies have successfully determined the binding affinity of small molecule inhibitors to His-tagged proteins labeled with different DYE-Tris-NTA conjugates using MST. researchgate.netresearchgate.net

The specificity of this compound for the His-tag is crucial in these studies, as demonstrated by experiments where the binding signal is abolished in the presence of His-tag inhibitors like imidazole or EDTA. frontiersin.org

Advanced Materials Science and Bio Engineering Applications

Fabrication of Bio-Functionalized Interfaces and Protein Microarrays

The site-specific and reversible immobilization capabilities of tris-NTA are fundamental to creating bio-functionalized surfaces and protein microarrays with controlled protein presentation and density. researchgate.netscirp.org This control is essential for maintaining protein activity and enabling quantitative analysis of biomolecular interactions. scirp.org

Oriented Protein Immobilization for Functional Surface Creation

Achieving a specific orientation of immobilized proteins on a surface is critical for preserving their functional integrity and maximizing their activity in applications such as biosensors and protein interaction studies. scirp.org The interaction between this compound and the His-tag allows for oriented immobilization by strategically placing the His-tag on the protein. nih.gov Studies have shown that the position of the His-tag on a protein can influence its orientation on an NTA-functionalized surface, affecting surface coverage and potentially protein functionality. nih.gov

Data from studies using fluorescence microscopy and surface plasmon resonance (SPR) on self-assembled monolayers (SAMs) of red fluorescent proteins (TagRFP) with His₆-tags at different locations demonstrated that the placement of the tag influences binding strength and surface coverage. nih.gov Proteins with His₆-tags on one side showed higher surface coverage compared to those with tags on opposite sides. nih.gov Time-resolved fluorescence anisotropy and polarized infrared spectroscopy further supported that His₆-tag placement controls protein orientation. nih.gov

Spatially Controlled Protein Patterning and Lithography

Creating defined patterns of proteins on surfaces with spatial control is essential for developing protein microarrays and other bioanalytical devices. This compound, in conjunction with lithographic techniques, enables the spatially controlled immobilization and patterning of His-tagged proteins. researchgate.netuni-osnabrueck.de

In situ protein lithography under native conditions has been developed using the this compound – oligohistidine recognition. researchgate.net This technique allows for spatially and temporally controlled protein immobilization. researchgate.net For instance, electron-beam lithography has been used to create sub-micron sized patterns of immobilized proteasome complexes on surfaces functionalized with this compound. researchgate.net Multiplexed protein organization on surfaces, crucial for protein arrays, can be achieved through in situ protein lithography. researchgate.net

Photolithographic methods have also been employed, utilizing UV irradiation through a photomask or by scanning with a UV laser to control the activation or deactivation of this compound on a surface. uni-osnabrueck.deacs.org One approach involves the photo-destruction of this compound moieties using a photo-induced Fenton reaction, allowing protein targeting to non-irradiated regions. uni-osnabrueck.de Another strategy uses a photo-fragmentable histidine peptide to block this compound surfaces, with UV irradiation cleaving the peptide and enabling protein binding in the irradiated areas. uni-osnabrueck.de Sequential uncaging and immobilization allow for the construction of multiplexed protein patterns with high temporal control. uni-osnabrueck.de

Development of Photoactivatable Systems for Light-Triggered Interactions

The integration of photoactivatable elements with this compound allows for the precise control of protein interactions in both time and space using light. pnas.orgplu.mxresearchgate.net This is particularly useful for studying dynamic biological processes and creating responsive biomaterials.

Design of Photocleavable this compound Constructs

Photocleavable this compound constructs are designed to be initially inactive, often through intramolecular complexation with a tethered ligand, and then activated upon irradiation with light. pnas.orgresearchgate.netpnas.org A common design involves a this compound group linked to an intramolecular histidine tag via a photocleavable linker. pnas.orgresearchgate.netpnas.org